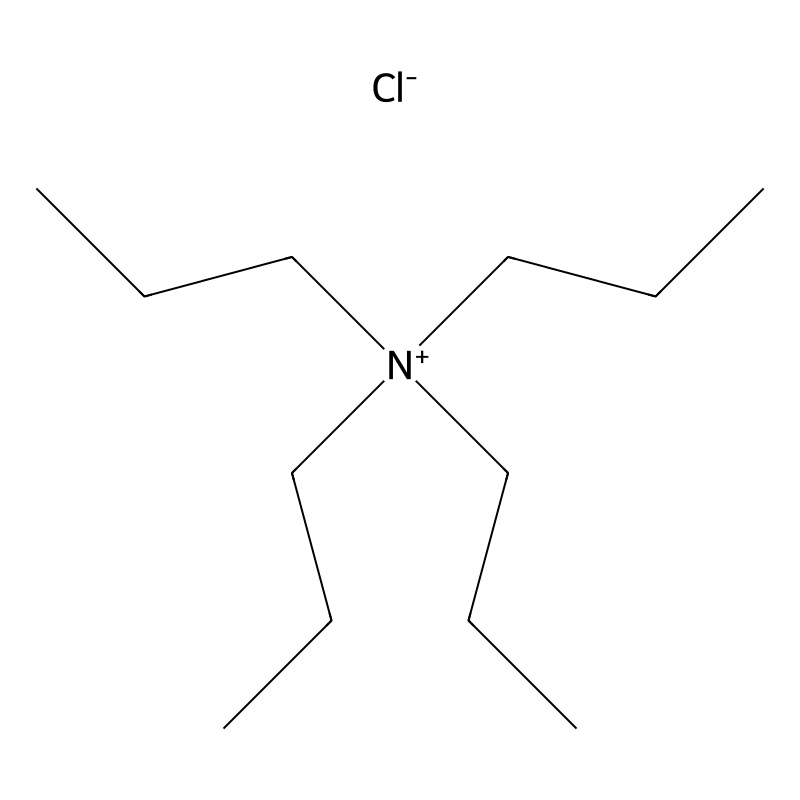

Tetrapropylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High solubility in organic solvents: TPACl readily dissolves in various organic solvents like acetone, benzene, and ethanol, making it a valuable component in reactions and experiments involving these solvents.

- Phase transfer catalyst: TPACl acts as a phase transfer catalyst, facilitating the transfer of ions or molecules between immiscible phases, such as water and organic solvents. This property proves useful in various organic reactions where reactants reside in different phases. Source: I.G. Mislankar, D.K. Salunkhe, & S.D. Dalvi. (2013). Phase transfer catalysis in aqueous biphasic systems: An overview. Journal of Molecular Liquids, 185(1), 1-23:

- Antimicrobial activity: Studies suggest that TPACl exhibits antimicrobial activity against certain bacteria and fungi. However, further research is needed to understand the mechanisms and potential applications of this property. Source: A.M. Stephen, G.C. Kumar, K.M. Pradeep, & S. Thomas. (2012). Synthesis, characterization, and antimicrobial activity of some novel quaternary ammonium salts derived from n-propylamine and n-butylamine. Arabian Journal of Chemistry, 5(2), 237-243:

- Ionic liquid precursor: TPACl can serve as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and negligible vapor pressure. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation science. Source: S. Zhang, J. Li, C. Wang, & S. Peng. (2004). Facile preparation of ionic liquids from quaternary ammonium salts and their application in the extraction of aromatic hydrocarbons from n-alkanes. Green Chemistry, 6(9), 512-516:

Tetrapropylammonium chloride is a quaternary ammonium salt with the chemical formula . It consists of a central nitrogen atom bonded to four propyl groups and a chloride ion. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic synthesis. Tetrapropylammonium chloride is typically a white crystalline solid at room temperature and is soluble in polar solvents such as water and alcohols.

The mechanism of action of TPACl depends on its specific application. As a phase-transfer catalyst, TPACl's bulky quaternary ammonium cation interacts with both aqueous and organic phases, allowing for the transfer of charged species between them []. In other applications, TPACl's positive charge can interact with negatively charged molecules, influencing their behavior.

- Alkylation Reactions: It can facilitate the alkylation of nucleophiles by providing a more favorable environment for the reaction.

- Oxidation Reactions: The compound has been used in oxidation reactions involving osmium tetroxide and tetrapropylammonium perruthenate, yielding ketones with good efficiency .

- Synthesis of Organic Compounds: It plays a crucial role in synthesizing various organic compounds by enabling the transfer of reactants across immiscible phases .

Tetrapropylammonium chloride can be synthesized through several methods:

- Quaternization Reaction: The most common method involves the reaction of propylamine with an appropriate alkyl halide (e.g., propyl bromide) under basic conditions. This process yields tetrapropylammonium bromide, which can be converted to tetrapropylammonium chloride by treatment with sodium chloride.

- Direct Ammoniation: Another approach involves the direct ammoniation of propylene oxide followed by chlorination to form the desired quaternary ammonium salt.

- Ion Exchange: Tetrapropylammonium bromide can also undergo ion exchange with sodium chloride in solution to produce tetrapropylammonium chloride .

Tetrapropylammonium chloride finds applications across various fields:

- Phase Transfer Catalysis: It is widely used in organic synthesis as a catalyst that enhances the efficiency of reactions involving immiscible phases.

- Chemical Industry: Employed in the production of specialty chemicals and pharmaceuticals.

- Biochemical Assays: Utilized as a reagent in biochemical assays due to its ability to facilitate the movement of reactants .

Research on interaction studies involving tetrapropylammonium chloride highlights its role in influencing chemical reactivity and biological interactions. For instance, studies have shown that it can affect the solubility and mobility of ions in aqueous solutions, which has implications for both chemical synthesis and biological systems . Additionally, its interactions with other quaternary ammonium salts have been explored to understand their collective effects on phase transfer catalysis.

Tetrapropylammonium chloride shares similarities with other quaternary ammonium salts but possesses unique properties that distinguish it from them. Below is a comparison with several similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium Bromide | Larger alkyl groups; effective phase transfer catalyst | |

| Tetraethylammonium Chloride | Smaller alkyl groups; used in electrochemical applications | |

| Tetramethylammonium Chloride | Highly soluble; often used for organic synthesis | |

| Tetrapropylammonium Bromide | Similar structure but bromide instead of chloride |

Uniqueness: Tetrapropylammonium chloride's unique combination of four propyl groups allows for specific solubility characteristics and reactivity profiles that are distinct from those of other quaternary ammonium salts. Its effectiveness as a phase transfer catalyst makes it particularly valuable in organic synthesis where traditional methods may fail.

GHS Hazard Statements

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant